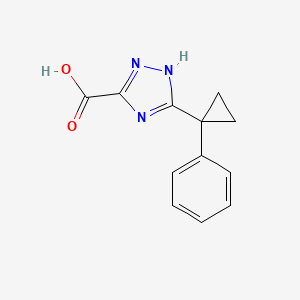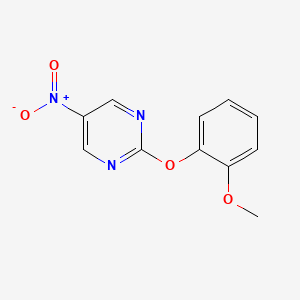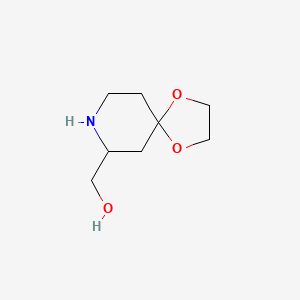
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a carbamate derivative featuring a tert-butyl protecting group, a five-carbon chain with a double bond, and a hydroxyl group. This compound is primarily used in research settings and has various applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity.
化学反应分析
Types of Reactions
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted carbamates or ureas.
科学研究应用
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the amine site.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential precursor to biologically active compounds.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate involves its role as a protecting group. The tert-butyl group shields the amine from reactive species, allowing selective reactions to occur at other sites. This compound can be deprotected under acidic conditions, releasing the free amine for further reactions.
相似化合物的比较
Similar Compounds
- tert-Butyl (5-hydroxypent-1-en-3-yl)carbamate
- tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate
Uniqueness
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate is unique due to its specific structural features, including the position of the double bond and the hydroxyl group. These features influence its reactivity and applications in organic synthesis, making it distinct from other carbamate derivatives .
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
tert-butyl N-[(E)-5-hydroxypent-3-enyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4,6,12H,5,7-8H2,1-3H3,(H,11,13)/b6-4+ |
InChI 键 |
RDSBVFLOBKVNEE-GQCTYLIASA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC/C=C/CO |
规范 SMILES |
CC(C)(C)OC(=O)NCCC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


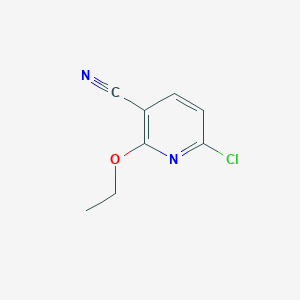
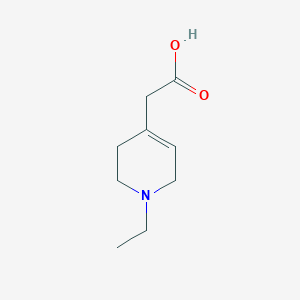
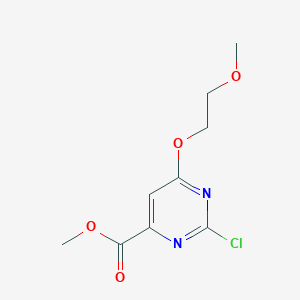


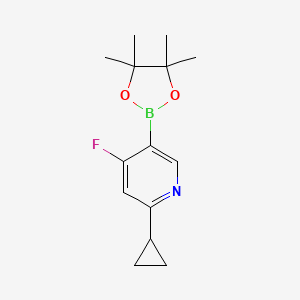
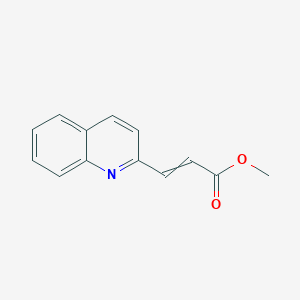
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
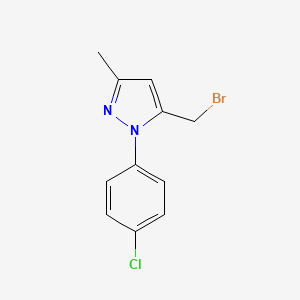
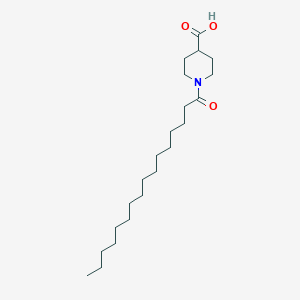
![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)
